2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-
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Overview
Description
2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- is a stereoisomeric compound with the chemical formula C₁₆H₁₇NO₃S. This compound belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of an aziridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of ring-opened products .
Scientific Research Applications
2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA or proteins, potentially leading to biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing heterocycle with similar reactivity but lacking the sulfonyl and phenyl substituents.
Azetidine: A four-membered nitrogen-containing heterocycle with different ring strain and reactivity compared to aziridines.
Sulfonyl Aziridines: Compounds with similar sulfonyl substituents but different alkyl or aryl groups attached to the aziridine ring.
Uniqueness
2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both sulfonyl and phenyl groups.
Properties
CAS No. |
167029-47-2 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[(2R,3R)-1-(4-methylphenyl)sulfonyl-3-phenylaziridin-2-yl]methanol |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-15(11-18)16(17)13-5-3-2-4-6-13/h2-10,15-16,18H,11H2,1H3/t15-,16+,17?/m0/s1 |
InChI Key |
XDRLCBVFGRIVHH-RTKIROINSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)CO |
Origin of Product |
United States |
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